4-Mercapto-3-methyl-piperidine-1-carboxylic acid tert-butyl ester is an organic compound characterized by the molecular formula and a molecular weight of approximately 231.36 g/mol. This compound is a derivative of piperidine, a six-membered heterocyclic amine. It features a mercapto group (–SH) and a tert-butyl ester group, which contribute to its unique chemical properties and potential applications in various scientific fields .
This compound can be classified under organic compounds due to its carbon-based structure. It is specifically categorized as an amino acid derivative due to the presence of both an amine and a carboxylic acid functional group. The compound is available from various chemical suppliers, including Sigma-Aldrich and Benchchem, which provide details on its synthesis and applications .
The synthesis of 4-Mercapto-3-methyl-piperidine-1-carboxylic acid tert-butyl ester typically involves several key steps:
In industrial settings, large-scale batch reactions are employed to optimize yield and purity. Key parameters such as temperature, pressure, and solvent choice are carefully controlled to minimize by-products and maximize efficiency.
The molecular structure of 4-Mercapto-3-methyl-piperidine-1-carboxylic acid tert-butyl ester can be represented by its canonical SMILES notation: CC1CN(CCC1S)C(=O)OC(C)(C)C
. The structure features a piperidine ring with a mercapto group attached at one position and a tert-butyl ester at another .
JUGWHHKIXZGOAD-UHFFFAOYSA-N
4-Mercapto-3-methyl-piperidine-1-carboxylic acid tert-butyl ester can participate in various chemical reactions:
Common reagents used in these reactions include:
These reactions allow for the modification of the compound into various useful derivatives for research and industrial applications.
The mechanism of action for 4-Mercapto-3-methyl-piperidine-1-carboxylic acid tert-butyl ester involves interactions with biological targets:
This reactivity underscores its potential utility in biochemical research and therapeutic applications.
The compound exists as a solid at room temperature. Specific physical properties such as boiling point are not widely documented but are crucial for practical handling.
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 231.36 g/mol |
IUPAC Name | tert-butyl 3-methyl-4-sulfanylpiperidine-1-carboxylate |
InChI Key | JUGWHHKIXZGOAD-UHFFFAOYSA-N |
4-Mercapto-3-methyl-piperidine-1-carboxylic acid tert-butyl ester has several notable applications:
These applications highlight the compound's versatility across various scientific disciplines, making it a valuable subject for ongoing research and development efforts.
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5